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Introduction

The rise of antibiotic resistance, particularly mediated by (-lactamase enzymes, poses a
significant threat to global health. These enzymes inactivate (3-lactam antibiotics by hydrolyzing
the amide bond in the B-lactam ring.[1][2][3] Avibactam is a novel, non-f3-lactam,
diazabicyclooctane (DBO) [3-lactamase inhibitor that restores the efficacy of partner antibiotics
against a broad range of Gram-negative bacteria producing Ambler Class A, C, and some
Class D serine B-lactamases.[4][5][6][7]

Unlike traditional inhibitors that act as suicide substrates, Avibactam functions through a
unique, reversible covalent mechanism.[4][6][8] It acylates the active site serine of the (3-
lactamase to form a stable carbamoyl-enzyme intermediate, which then slowly deacylates to
regenerate the active inhibitor.[6][8][9][10] Understanding the kinetics of this interaction—
specifically the rates of acylation (inactivation) and deacylation (recyclization)—is critical for
drug development, resistance monitoring, and mechanistic studies.

This guide provides detailed protocols and theoretical background for characterizing the
interaction between Avibactam and -lactamase enzymes, designed for researchers,
scientists, and drug development professionals.
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Section 1: The Reversible Covalent Inhibition
Mechanism of Avibactam

The kinetic model for Avibactam's interaction with a serine B-lactamase (E) is a two-step
process.[11] First, a non-covalent Michaelis-like complex (Eel) is formed. This is followed by the
formation of a covalent acyl-enzyme complex (E-1*), which renders the enzyme inactive.
Crucially, this covalent complex can slowly reverse, releasing the active enzyme and intact
Avibactam.[3]

The key kinetic parameters that define this interaction are:

Ki: The dissociation constant for the initial non-covalent binding step.

k2 (or kinact): The first-order rate constant for acylation (inactivation).

k-2 (or koff): The first-order rate constant for deacylation (reactivation).

k2/Ki: The second-order rate constant, representing the overall efficiency of enzyme
inactivation.[12][13]

Eel
(Non-covalent complex)

k_2 (Acylation) k_-2 (Deacylation)

Click to download full resolution via product page

Caption: Kinetic model for reversible covalent inhibition by Avibactam.
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Section 2: Pre-Experimental Considerations

Scientific integrity begins with well-characterized reagents and calibrated instrumentation.

Enzyme Purity: Use highly purified B-lactamase preparations (>95% purity) to avoid
interference from other proteins. Enzyme concentration should be accurately determined.

e Avibactam Solution: Prepare fresh stock solutions of Avibactam in an appropriate buffer
(e.g., PBS or DMSO) and determine the concentration spectrophotometrically or by weight.
Store aliquots at -20°C or below.[14]

o Substrate: Nitrocefin is a widely used chromogenic cephalosporin substrate.[1] Its hydrolysis
by B-lactamase results in a color change from yellow (Amax ~390 nm) to red (Amax ~486
nm), which can be monitored spectrophotometrically.[1][15] Prepare fresh stock solutions in
DMSO.[16]

o Buffer System: Assays are typically performed in phosphate buffer (e.g., 50 mM sodium
phosphate, pH 7.0). Consistency in pH and buffer components is critical for reproducible
results.[15]

 Instrumentation: A UV-Vis spectrophotometer (plate reader or cuvette-based) capable of
kinetic measurements is required. For very fast reactions, a stopped-flow instrument may be
necessary.[8]

Section 3: Protocol 1 - Determination of ICso

The half-maximal inhibitory concentration (ICso) is a measure of an inhibitor's potency. For
time-dependent inhibitors like Avibactam, the ICso value is highly dependent on the pre-
incubation time between the enzyme and inhibitor before the substrate is added.[17][18] This
protocol provides a method for determining ICso after a fixed pre-incubation period.

Principle: The enzyme is pre-incubated with various concentrations of Avibactam for a set
time. The remaining enzyme activity is then measured by adding the chromogenic substrate,
Nitrocefin. The rate of Nitrocefin hydrolysis is inversely proportional to the inhibition by
Avibactam.

Methodology:
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» Reagent Preparation:

o

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.

[¢]

B-Lactamase Solution: Prepare a working solution of the enzyme in Assay Buffer. The final
concentration should yield a linear rate of substrate hydrolysis for at least 10 minutes.

[¢]

Avibactam Serial Dilutions: Prepare a 2-fold serial dilution of Avibactam in Assay Buffer.

o

Nitrocefin Solution: Prepare a working solution of Nitrocefin in Assay Buffer. A common
final concentration is 100 pM.[15]

o Experimental Workflow (96-well plate format):

[e]

Add 40 pL of Assay Buffer to each well.

o Add 10 pL of the appropriate Avibactam dilution to the sample wells. Add 10 pL of Assay
Buffer to the "no inhibitor" control wells.

o Initiate the pre-incubation by adding 40 pL of the B-Lactamase solution to all wells.

o Incubate the plate at a constant temperature (e.g., 25°C) for a fixed time (e.g., 15
minutes).

o Initiate the reaction by adding 10 pL of Nitrocefin solution to all wells.

o Immediately measure the absorbance at 486-490 nm kinetically for 10-15 minutes, with
readings every 30 seconds.[14][19][20]

o Data Analysis:

o Calculate the initial velocity (Vo) for each well from the linear portion of the absorbance vs.
time plot.

o Normalize the data by expressing the velocity in each Avibactam-containing well as a
percentage of the "no inhibitor" control.

o Plot the % Activity against the logarithm of the Avibactam concentration.
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o Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to
determine the ICso value.

Causality and Interpretation: The pre-incubation step is critical because it allows the time-
dependent covalent reaction to proceed. A short pre-incubation will yield a higher ICso value
than a longer one. While useful for ranking compounds, ICso is an operational parameter, not a
true thermodynamic constant. For a full mechanistic understanding, determination of the
individual kinetic rate constants is required.[21]

Section 4: Protocol 2 - Determination of Inactivation
Rate Constants (_k_2 and Ki)

This protocol determines the second-order rate constant of inactivation (_k_2/Ki), which
describes the efficiency of the covalent modification step.[12]

Principle: The enzyme and inhibitor are mixed, and the progress of substrate hydrolysis is
monitored continuously. In the presence of a covalent inhibitor like Avibactam, the rate of
product formation will slow over time as the enzyme becomes progressively inactivated. The
observed pseudo-first-order rate constant (kobs) for this loss of activity is measured at different
inhibitor concentrations.

Methodology:

o Setup: This experiment is best performed in a cuvette-based spectrophotometer to monitor
the reaction continuously from time zero.

¢ Reaction Mixture:

o In a cuvette, combine Assay Buffer, Nitrocefin solution, and the desired concentration of
Avibactam.

o Allow the mixture to equilibrate to the desired temperature.
e [nitiation and Measurement:

o Initiate the reaction by adding a small volume of the 3-Lactamase solution.
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o Immediately begin recording the absorbance at 486 nm over time until the reaction
approaches a steady-state (inhibited) velocity.

o Repeat this process for a range of Avibactam concentrations.

o Data Analysis:

o Fit each reaction progress curve (Absorbance vs. Time) to Equation 1 to obtain the
observed rate of inactivation, kobs.[13][22]

Equation 1:P = (vi/ k_obs) * (1 - e’(-k_obs *t)) + v_s *t Where P is the product

concentration, viis the initial velocity, vs is the steady-state velocity, and t is time.

o Plot the calculated kobs values against the corresponding Avibactam concentration ([l]).

o Fit the resulting data to Equation 2 (a hyperbolic function).[22]

Equation 2:k_obs = (kz*[I]) / (K_i + [l]) This will yield values for _k_2 (the maximal rate of

inactivation) and Ki (the inhibitor concentration at half-maximal rate).

o If saturation is not reached (the plot of kobs vs. [1] is linear), the slope of the line
represents the second-order rate constant, _k_2/Ki.[12][22]
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Step 1: Progress Curves Step 2: Secondary Plot

Run reactions at Monitor Absorbance Fit curves to Eq. 1 Plot k_obs vs. Fit plot to Eq. 2
varying [Avibactam] vs. Time to get k_obs [Avibactam] to get k2 and Ki
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Caption: Workflow for determining inactivation kinetics (_k_2 and Ki).

Section 5: Protocol 3 - Determination of the
Deacylation Rate Constant (koff)

The reversibility of Avibactam is defined by its deacylation rate, or off-rate (koff). This
parameter is crucial as it determines the residence time of the inhibitor on the enzyme.[8]

Principle: The "jump dilution” method is used to measure koff. First, the enzyme is fully
inhibited by incubation with a saturating concentration of Avibactam. This stable enzyme-
inhibitor complex is then rapidly diluted into a solution containing substrate, effectively lowering
the free inhibitor concentration to negligible levels. The return of enzyme activity is monitored
over time as the intact Avibactam dissociates from the enzyme.[8][23]

Methodology:
e Formation of the Covalent Complex:

o Incubate the B-lactamase with a high concentration of Avibactam (e.g., 10-20 times the
ICs0) for a sufficient time to ensure >95% inhibition.

e Jump Dilution:

o Rapidly dilute the pre-formed enzyme-inhibitor complex (e.g., 100-fold or more) into a
cuvette containing Assay Buffer and a saturating concentration of Nitrocefin.

o The dilution must be large enough to ensure that rebinding of the dissociated Avibactam
is negligible.
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e Measurement:

o Immediately monitor the increase in absorbance at 486 nm over time. The rate of the
reaction will increase as the active enzyme is regenerated.

e Data Analysis:
o The resulting progress curve will show an upward curve as the reaction rate accelerates.

o Fit the data (Absorbance vs. Time) to Equation 3 to determine the first-order rate constant
for the recovery of activity, which is koff.[8][23]

Equation 3:P=v_s *t- ((v_s - vo) / k_off) * (1 - e™(-k_off *t)) Where P is product, vs is the
final steady-state (uninhibited) velocity, vo is the initial (inhibited) velocity, and koff is the

off-rate constant.

Causality and Interpretation: A slow koff value (long half-life) indicates a long residence time on
the target, which is often a desirable property for an inhibitor. Avibactam's koff varies
significantly between different 3-lactamases, contributing to its spectrum of activity. For
example, the half-life for recovery from CTX-M-15 is ~40 minutes, while for OXA-10 it can be
over 5 days.[12][24]

Section 6: Data Summary and Interpretation

A complete kinetic characterization of Avibactam against a specific 3-lactamase provides a
deep understanding of its inhibitory potential. The table below summarizes example kinetic
parameters for Avibactam against clinically relevant B-lactamases.
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Half-life (t1/2) of

Enzyme (Class) _k_2/Ki (M—*s™?) koff (s—)

Recovery
CTX-M-15 (A) 1.0 x 105 2.9x104 ~40 min
KPC-2 (A) 2.0 x 104 1.4x 1074 ~82 min
AmpC (P99, C) 1.7 x 103 3.8x 1075 ~300 min
OXA-48 (D) 2.2x 103 1.2x10°¢ ~158 hours
OXA-10 (D) 1.1 x 10t <1.5x 106 >5 days

Data synthesized from
Ehmann et al., J. Biol.
Chem. (2013).[5][12]

Interpretation:

e Ahigh _k 2/Ki value indicates rapid acylation and efficient enzyme inhibition. Avibactam is
most efficient against Class A enzymes like CTX-M-15.[5][12]

» Alow koff value signifies a long residence time of the inhibitor on the enzyme, leading to
sustained inhibition. Avibactam exhibits exceptionally long residence times on some Class
D enzymes like OXA-10.[5][12][24]

e The combination of these parameters dictates the overall pharmacological effect. Even with
a moderate acylation rate, a very slow off-rate can lead to potent and durable inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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